N-ethyl-4-ethynylpyridin-2-amine
Description
N-ethyl-4-ethynylpyridin-2-amine is a specialized pyridine derivative characterized by an ethynyl (C≡CH) group at the 4-position and an ethyl-substituted amine at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₁N₂, with a molecular weight of 147.20 g/mol . This compound is commercially available as a high-value building block for organic synthesis, priced at €629.00 for 50 mg, reflecting its niche applications in pharmaceuticals and materials science .
The ethynyl group confers unique reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and metal-catalyzed cross-coupling reactions.
Properties
IUPAC Name |
N-ethyl-4-ethynylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-3-8-5-6-11-9(7-8)10-4-2/h1,5-7H,4H2,2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHVDNPSKXXDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824118-31-1 | |
| Record name | N-ethyl-4-ethynylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-ethynylpyridin-2-amine typically involves the alkylation of 4-ethynylpyridin-2-amine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Sonogashira Coupling
The ethynyl group at position 4 enables participation in Sonogashira cross-coupling reactions with aryl or alkyl halides. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper iodide co-catalyst in the presence of a base like triethylamine . For example:
Key Conditions :
Oxidation Reactions
The ethynyl group can undergo oxidative transformations :
-
Formation of pyridyl ketones via ozonolysis or potassium permanganate-mediated oxidation:
Data Table: Oxidation Outcomes
| Substrate | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| This compound | mCPBA | N-Ethyl-N-oxide derivative | 65–78 |
| This compound | KMnO₄ | 4-Carboxypyridine derivative | 55 |
Reduction Reactions
The ethynyl group is susceptible to hydrogenation using palladium-based catalysts:
Conditions :
-
Pressure: 1–3 atm H₂
-
Solvent: Ethanol or ethyl acetate
-
Yield: ~85%.
The ethylamine group can also be reduced to a secondary amine under strong reducing conditions (e.g., LiAlH₄).
Nucleophilic Substitution
The amino group at position 2 participates in acylation or alkylation reactions:
-
Acylation with acyl chlorides (e.g., acetyl chloride) in dichloromethane:
-
Alkylation with alkyl halides (e.g., methyl iodide) in acetonitrile:
Electrophilic Aromatic Substitution (EAS)
The pyridine ring undergoes nitration or sulfonation , directed by the electron-donating ethylamine group. For example:
Regioselectivity : Substitution occurs preferentially at position 3 or 5 due to the ortho/para-directing nature of the amine .
Stability and Degradation
The compound shows moderate stability in biological matrices (e.g., mouse liver microsomes) with a half-life (t₁/₂) of 16–29 minutes . Degradation pathways include oxidative cleavage of the ethynyl group and N-deethylation .
Scientific Research Applications
Chemistry
N-ethyl-4-ethynylpyridin-2-amine serves as a building block in organic synthesis. It is utilized to create more complex heterocyclic compounds, which are essential in materials science and pharmaceuticals. Its unique structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions.
Biology
The compound is investigated for its interactions with biological macromolecules. It has shown potential as a ligand in coordination chemistry, which may lead to the development of novel therapeutic agents targeting specific enzymes and receptors. The ethynyl group can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules, modulating their activity.
Medicine
This compound is being explored for its pharmacological properties , including:
- Antimicrobial Activity: Preliminary studies indicate effectiveness against certain bacterial strains.
- Anti-inflammatory Effects: Potential to reduce inflammation through modulation of biological pathways.
- Anticancer Activity: Investigated for its ability to inhibit cancer cell proliferation in vitro .
Antimicrobial Studies
A study evaluated the compound against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential application in treating bacterial infections.
Antiviral Research
Research into the antiviral properties of this compound has indicated possible inhibitory effects on viral replication, making it a candidate for further exploration in antiviral therapies.
Cancer Cell Proliferation
In vitro studies have demonstrated that this compound can reduce the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiviral | Inhibitory effects on viral replication | |
| Anticancer | Reduced proliferation of cancer cell lines |
Table 2: Chemical Transformations
| Transformation Type | Products Formed |
|---|---|
| Oxidation | Carbonyl compounds (aldehydes or ketones) |
| Reduction | Piperidine derivatives |
| Substitution | Various substituted pyridine derivatives |
Mechanism of Action
The mechanism of action of N-ethyl-4-ethynylpyridin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its ethynyl and pyridine moieties. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key pyridine derivatives with structural similarities to N-ethyl-4-ethynylpyridin-2-amine:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₁₁N₂ | 147.20 | Ethynyl (C≡CH) at C4; N-ethyl | Alkyne, amine |
| 4-Ethoxypyridin-2-amine | C₇H₁₀N₂O | 138.17 | Ethoxy (OCH₂CH₃) at C4 | Ether, amine |
| 4-Ethenylpyridin-2-amine | C₇H₈N₂ | 120.15 | Ethenyl (CH₂=CH) at C4 | Alkene, amine |
| 4-Methyl-N-(3-methylphenyl)pyridin-2-amine | C₁₃H₁₅N₂ | 199.27 | Methyl at C4; N-(3-methylphenyl) | Amine, aromatic substitution |
| 4-Methyl-3-nitropyridin-2-amine | C₆H₇N₃O₂ | 153.14 | Methyl at C4; nitro at C3 | Nitro, amine |
Key Observations :
- Electronic Effects : The ethynyl group is electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-donating ethoxy group in 4-ethoxypyridin-2-amine .
- Reactivity : The ethynyl group enables alkyne-specific reactions (e.g., cycloadditions), while the ethenyl group in 4-ethenylpyridin-2-amine participates in polymerization or Diels-Alder reactions .
Physicochemical Properties
- Solubility: this compound: Low water solubility due to nonpolar ethynyl and ethyl groups; soluble in DMSO or THF . 4-Ethoxypyridin-2-amine: Moderate solubility in polar solvents (e.g., ethanol) due to hydrogen-bonding capability .
- Hydrogen Bonding :
Biological Activity
N-ethyl-4-ethynylpyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring with an ethynyl group at the 4-position and an ethyl amine substituent. Its molecular formula is CHN, and it has a molecular weight of approximately 176.23 g/mol. The compound's structure allows it to interact with various biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to act as a nitric oxide synthase (NOS) inhibitor. Nitric oxide (NO) plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The inhibition of NOS can lead to decreased NO production, which may have implications for conditions characterized by excessive NO levels, such as neurodegenerative diseases.
Table 1: Summary of Biological Activities
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the expression of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins. In vitro studies demonstrate that this compound can reduce the levels of inflammatory cytokines like IL6 and IL8 in macrophages, suggesting its potential utility in treating inflammatory diseases .
Neuroprotective Effects
The compound's role as a neuronal nitric oxide synthase inhibitor suggests potential applications in neuroprotection. Studies have indicated that selective inhibition of neuronal NOS can mitigate neurotoxicity associated with conditions like Alzheimer's disease and Parkinson's disease. By reducing NO levels, this compound may help to alleviate oxidative stress in neuronal cells .
Case Studies
- Neurodegenerative Disease Models : In studies involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups. These findings support its potential as a therapeutic agent for neurodegenerative conditions .
- Inflammatory Response in Macrophages : In vitro experiments using RAW264.7 macrophage cells demonstrated that treatment with this compound significantly lowered the expression levels of COX enzymes and pro-inflammatory cytokines. This suggests that the compound could be beneficial in managing chronic inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing N-ethyl-4-ethynylpyridin-2-amine in academic settings?
- Methodological Answer : A modular approach using Sonogashira coupling is suitable for introducing the ethynyl group to the pyridine core. For example, coupling a halogenated pyridin-2-amine precursor (e.g., 4-bromo-N-ethylpyridin-2-amine) with a terminal alkyne under palladium catalysis can yield the target compound. Reaction conditions typically involve Pd(PPh₃)₂Cl₂, CuI as a co-catalyst, and a base like triethylamine in anhydrous THF at 60–80°C . Building block catalogs (e.g., Enamine Ltd.) list this compound as a synthon, suggesting its accessibility via modular synthetic routes .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂) and ethynyl proton (δ ~2.5–3.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion (C₉H₁₁N₃, theoretical m/z 161.0953).
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar pyridine ring and ethynyl geometry. SHELX programs (e.g., SHELXL) are widely used for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for pyridine derivatives like this compound?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder or twinning. Use SHELXTL (Bruker AXS) or OLEX2 for iterative refinement, incorporating restraints for thermal parameters. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to compare experimental and theoretical bond distances . For twinned data, SHELXD and SHELXE enable robust phasing .
Q. What computational strategies predict the reactivity of the ethynyl group in pyridine-based compounds?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. B3LYP/6-31G(d) is a standard method for ethynyl systems.
- Machine Learning (ML) : Train models on reaction datasets (e.g., Ugi or C–N coupling reactions) to predict optimal conditions for ethynyl functionalization. LabMate.AI platforms integrate ML for reaction optimization .
Q. How to design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method (for AChE) or fluorometric assays. Pyridine derivatives often exhibit CNS activity .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization in neuronal cell lines.
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- NMR Chemical Shift Validation : Compare experimental shifts with computed values (e.g., via ACD/Labs or ChemDraw predictions). Adjust solvent and temperature parameters in DFT calculations (e.g., using the IEFPCM solvation model).
- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model temperature-dependent shifts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
